molecular formula C11H15Cl3N2 B1671479 (+)-Epibatidine dihydrochloride CAS No. 166374-43-2

(+)-Epibatidine dihydrochloride

Cat. No.: B1671479
CAS No.: 166374-43-2
M. Wt: 281.6 g/mol
InChI Key: DGNNWUINALNROG-ZHQIPATHSA-N
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Description

Epibatidine 2HCl is a potent nicotinic agonist.

Properties

CAS No.

166374-43-2

Molecular Formula

C11H15Cl3N2

Molecular Weight

281.6 g/mol

IUPAC Name

(1R,2R,4S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;dihydrochloride

InChI

InChI=1S/C11H13ClN2.2ClH/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8;;/h1,4,6,8-10,14H,2-3,5H2;2*1H/t8-,9+,10+;;/m0../s1

InChI Key

DGNNWUINALNROG-ZHQIPATHSA-N

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1N2)C3=CN=C(C=C3)Cl.Cl.Cl

SMILES

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.Cl.Cl

Canonical SMILES

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.Cl.Cl

Appearance

Solid powder

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Epibatidine Dihydrochloride;  Epibatidine 2HCl;  Epibatidine HCl; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

Racemic-epibatidine 19 (42 mg, 0.2 mmol) was mixed with 77 mg (0.7 mmol) freshly prepared ethyl formamidinate hydrochloride and 129 mg (1.0 mmol) diisopropyl ethylamine in 1 ml acetonitrile. After stirring at room temperature for 48 hours, the mixture was acidified with 1.0M hydrogen chloride in ether. After evaporation in vacuo, the residue was separated on silica gel preparative thin layer chromatography, using a solvent system of 25% methanol in chloroform, to give 25 mg of the compound 45 as a hygroscopic solid. Yield 36%. MS(CI), 236, 238 (free base M+1). H1 -NMR (CD3OD). δ 3.40 (M, 1H, H2).
Quantity
42 mg
Type
reactant
Reaction Step One
Quantity
129 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
compound 45
Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Epibatidine dihydrochloride
Reactant of Route 2
(+)-Epibatidine dihydrochloride
Reactant of Route 3
(+)-Epibatidine dihydrochloride
Reactant of Route 4
(+)-Epibatidine dihydrochloride
Reactant of Route 5
(+)-Epibatidine dihydrochloride
Reactant of Route 6
(+)-Epibatidine dihydrochloride

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